molecular formula C13H21N3O3S2 B586401 (E)-N-[2-[[[5-[(Dimethylamino)methyl]-2-furyl]methyl]sulfanyl]ethyl]-1-(methylsulfanyl)-2-nitro-1-ethenamine CAS No. 72115-14-1

(E)-N-[2-[[[5-[(Dimethylamino)methyl]-2-furyl]methyl]sulfanyl]ethyl]-1-(methylsulfanyl)-2-nitro-1-ethenamine

Cat. No.: B586401
CAS No.: 72115-14-1
M. Wt: 331.449
InChI Key: AOAHQGSFXWFCFB-UHFFFAOYSA-N
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Description

(E)-N-[2-[[[5-[(Dimethylamino)methyl]-2-furyl]methyl]sulfanyl]ethyl]-1-(methylsulfanyl)-2-nitro-1-ethenamine is a complex organic compound characterized by its unique structure, which includes a furan ring, dimethylamino group, and nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-[2-[[[5-[(Dimethylamino)methyl]-2-furyl]methyl]sulfanyl]ethyl]-1-(methylsulfanyl)-2-nitro-1-ethenamine typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 5-[(dimethylamino)methyl]-2-furylmethanol with thiourea to form the corresponding thiol. This intermediate is then reacted with 2-bromoethyl methyl sulfide under basic conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(E)-N-[2-[[[5-[(Dimethylamino)methyl]-2-furyl]methyl]sulfanyl]ethyl]-1-(methylsulfanyl)-2-nitro-1-ethenamine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.

    Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Nucleophiles such as alkyl halides and amines are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives, which can be further utilized in various chemical processes.

Scientific Research Applications

(E)-N-[2-[[[5-[(Dimethylamino)methyl]-2-furyl]methyl]sulfanyl]ethyl]-1-(methylsulfanyl)-2-nitro-1-ethenamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of (E)-N-[2-[[[5-[(Dimethylamino)methyl]-2-furyl]methyl]sulfanyl]ethyl]-1-(methylsulfanyl)-2-nitro-1-ethenamine involves its interaction with specific molecular targets. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The furan ring and dimethylamino group contribute to its binding affinity and specificity towards certain enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3,5-dibromobenzonitrile: Shares similar functional groups but differs in its aromatic ring structure.

    1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide: Contains a dimethylamino group but has different reactivity and applications.

Uniqueness

(E)-N-[2-[[[5-[(Dimethylamino)methyl]-2-furyl]methyl]sulfanyl]ethyl]-1-(methylsulfanyl)-2-nitro-1-ethenamine is unique due to its combination of a furan ring, nitro group, and sulfanyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-[2-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethyl]-1-methylsulfanyl-2-nitroethenamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O3S2/c1-15(2)8-11-4-5-12(19-11)10-21-7-6-14-13(20-3)9-16(17)18/h4-5,9,14H,6-8,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOAHQGSFXWFCFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CC=C(O1)CSCCNC(=C[N+](=O)[O-])SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20699551
Record name N-{2-[({5-[(Dimethylamino)methyl]furan-2-yl}methyl)sulfanyl]ethyl}-1-(methylsulfanyl)-2-nitroethen-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20699551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72115-14-1
Record name N-{2-[({5-[(Dimethylamino)methyl]furan-2-yl}methyl)sulfanyl]ethyl}-1-(methylsulfanyl)-2-nitroethen-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20699551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2-[[[5-(Dimethylamino)methyl-2-furanyl]methyl]-thio]ethylamine (21.4 g; 0.1 mol) dissolved in trichloroethylene (200 ml) was added to a solution of 1-nitro-2,2-bis(methylthio)ethene (16.5 g; 0.1 mol), during about 30 minutes, under boiling. Boiling was continued for a further 90 minutes, then solvent was evaporated off under reduced pressure and the residue was chromatographed on silica gel, eluting with petroleum ether/dichloromethane. The product was already pure enough for the subsequent step (26.5 g; 79.9% yield).
Quantity
21.4 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
16.5 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 2-[(5-dimethylaminomethyl-2-furyl)methylthio]ethylamine (12.86 g, 60 mmole) [prepared by the procedure described in Belgian Pat. No. 857,388] and 1,1-bis(methylthio)-2-nitroethylene (9.91 g, 60 mmole) [prepared according to the procedure described in Chem. Ber., 100, 591 (1967) and Acta Chem. Scand., 21. 2797 (1967)] in acetonitrile (150 ml) was stirred and heated to reflux temperature under a positive pressure of nitrogen for 15.5 hours. The solvent was removed by evaporation under reduced pressure and the crude product placed on silica gel and chromatographed using a gradient elution of methylene chloride-methanol. The appropriate fractions were combined to yield the title compound (12.6 g).
Quantity
12.86 g
Type
reactant
Reaction Step One
Quantity
9.91 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Three

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